Home > Products > Screening Compounds P46226 > 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide
2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide -

2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide

Catalog Number: EVT-4544273
CAS Number:
Molecular Formula: C21H20N2O3
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4aS,5R)-2-Benzyl-5-(N-Boc-tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]-pyrimidine

  • Relevance: While this compound differs significantly in its core structure from 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, it exemplifies the exploration of structure-activity relationships around pharmacologically active heterocycles. The research emphasizes the importance of lipophilic character and spatial orientation for receptor binding and activity, concepts relevant to understanding the properties of 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide. []

(4aS,5R)-2-Cyclohexyl-5-(N-Boc-tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine

  • Compound Description: This analogue emerged from the structure-activity studies on CCK(1) receptor antagonists. It incorporates a cyclohexyl substituent at the N2 position, replacing the benzyl group of the parent compound ((4aS,5R)-2-Benzyl-5-(N-Boc-tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]-pyrimidine). It exhibited enhanced potency and selectivity as a CCK(1) receptor antagonist compared to the lead compound. []
  • Relevance: The incorporation of a cyclohexyl group in this CCK(1) receptor antagonist and its impact on activity offers valuable insight into potential structure-activity relationships for 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide. Both compounds utilize a cyclohexyl substituent, suggesting that this structural feature might be contributing to specific binding interactions or influencing overall molecular properties. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It interacts with a novel allosteric site on mGluR5, distinct from the binding site of the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). CPPHA potentiates the effects of glutamate on mGluR5, leading to enhanced signaling. [, , , , , , ]
  • Relevance: CPPHA shares a significant structural similarity with 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, particularly within the isoindoline-1,3-dione moiety. This shared substructure suggests these compounds might exhibit similar binding affinities or pharmacological profiles. Understanding the structure-activity relationships of CPPHA, particularly around its isoindoline core, could provide valuable insights into the potential activity and binding interactions of 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide. [, , , , , , ]

3,3′-Difluorobenzaldazine (DFB)

  • Compound Description: DFB is another selective positive allosteric modulator of mGluR5. Like CPPHA, it enhances mGluR5 activity but binds to a different allosteric site than the negative allosteric modulator MPEP. []
  • Relevance: Although structurally dissimilar to 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, DFB highlights the existence of multiple allosteric sites on mGluR5 capable of modulating receptor function. This information suggests that 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, particularly given its structural similarities to CPPHA, could also potentially interact with mGluR5 or related targets through allosteric mechanisms. []

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

  • Compound Description: NCFP is a potent and efficacious mGluR5 PAM derived from modifications of the CPPHA scaffold. It exhibits high selectivity for mGluR5 and interacts with the same allosteric site as CPPHA. Unlike MPEP site PAMs, NCFP does not potentiate responses involved in hippocampal synaptic plasticity. []
  • Relevance: The structural similarity of NCFP with 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, particularly the presence of the isoindoline-1,3-dione moiety, suggests potential for shared binding affinities or pharmacological properties. Additionally, NCFP's distinct activity profile, showing selectivity for specific mGluR5-mediated processes, further emphasizes the importance of structural modifications in determining biological activity within this class of compounds. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

  • Compound Description: VU-29 is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), another mGluR5 PAM. VU-29 selectively potentiates mGluR5, but not mGluR1, in contrast to previously identified allosteric potentiators. []
  • Relevance: While structurally distinct from 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, VU-29 highlights the possibility of achieving subtype selectivity within the realm of mGluR modulators. This finding is significant considering the potential of 2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide to interact with mGluRs due to its structural similarities with other mGluR5 modulators. []

Properties

Product Name

2-cyclohexyl-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide

IUPAC Name

2-cyclohexyl-1,3-dioxo-N-phenylisoindole-5-carboxamide

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H20N2O3/c24-19(22-15-7-3-1-4-8-15)14-11-12-17-18(13-14)21(26)23(20(17)25)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,22,24)

InChI Key

VRJVPXJADBBSMN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.